molecular formula C10H14N4 B1482222 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-09-5

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482222
CAS No.: 2098061-09-5
M. Wt: 190.25 g/mol
InChI Key: QGWJKKCLFRYATK-UHFFFAOYSA-N
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Description

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C10H14N4 and its molecular weight is 190.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Solvent-Free Synthesis Techniques

The green chemistry approach to synthesizing pyrazole derivatives, including methods that potentially overlap with the synthesis pathways of the compound , emphasizes solvent-free reactions. For example, pyrano[2,3-c]pyrazoles have been obtained through a solvent-free process, highlighting an environmentally friendly synthesis methodology that may be applicable to related compounds (Al-Matar et al., 2010).

Molecular Docking and In Vitro Screening

Research involving pyrazole derivatives extends to their molecular docking and in vitro screening for various biological activities. Studies have prepared novel pyridine and fused pyridine derivatives from related compounds, assessing them for antimicrobial and antioxidant activities. This kind of research indicates the potential biomedical applications of pyrazole derivatives (Flefel et al., 2018).

Antimicrobial and Antifungal Activities

Pyrazoline and pyrazole derivatives synthesized from unsaturated ketones have been evaluated for their antimicrobial properties. Such studies demonstrate the compound's potential in developing new antimicrobial agents, underscoring the relevance of pyrazole chemistry in addressing drug resistance (Hassan, 2013).

Synthesis and Characterization for Anticancer Applications

The synthesis of novel pyrazine derivatives, including those with structural similarities to the compound of interest, has been explored for their anticancer activities. Research in this area focuses on creating compounds with potential efficacy against cancer cell lines, such as A549 lung cancer cells, indicating the compound's importance in medicinal chemistry research (Xie et al., 2008).

Catalyst-Free Combinatorial Library Synthesis

Advancements in the synthesis of pyrazole derivatives also include catalyst-free methods that contribute to the development of combinatorial libraries of compounds. This approach facilitates the discovery of new molecules with potential applications in drug development and other areas of chemical research (Kumaravel & Vasuki, 2009).

Properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2,4-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWJKKCLFRYATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
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2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.